molecular formula C14H14ClNO3 B5233147 2-Chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione

2-Chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione

Cat. No.: B5233147
M. Wt: 279.72 g/mol
InChI Key: WLKVVMWJLFYLQB-UHFFFAOYSA-N
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Description

2-Chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family.

Preparation Methods

The synthesis of 2-Chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with an appropriate amine under controlled conditions. For instance, the reaction can be carried out in an anhydrous environment with magnetic stirring at low temperatures. The reaction mixture is then concentrated and purified to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with the electron transport chain, leading to the generation of reactive oxygen species (ROS). This oxidative stress can induce cell death in target cells. Additionally, the compound may inhibit specific enzymes involved in cellular metabolism .

Comparison with Similar Compounds

2-Chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione can be compared with other naphthoquinone derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of a hydroxybutan-2-ylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-3-(1-hydroxybutan-2-ylamino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-2-8(7-17)16-12-11(15)13(18)9-5-3-4-6-10(9)14(12)19/h3-6,8,16-17H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKVVMWJLFYLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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